molecular formula C10H9FN2O3 B2583817 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248386-64-1

4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2583817
CAS No.: 2248386-64-1
M. Wt: 224.191
InChI Key: XFPZRDNSFNEHNG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The final product is obtained after oxidation and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The imidazolidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the imidazolidine ring.

    4-Fluorophenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.

    4-Fluorophenylthiosemicarbazide: Features a thiosemicarbazide group in place of the imidazolidine ring.

Uniqueness

4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the combination of the fluorophenyl group and the imidazolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-7-3-1-6(2-4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZRDNSFNEHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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